Cas no 500731-91-9 ((3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester)

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is a key intermediate in the synthesis of fluvastatin, a statin-class drug used to lower cholesterol. This compound features a protected diol group as an acetonide and a tert-butyl ester moiety, enhancing stability and facilitating selective reactivity during synthetic processes. The (3R,5S) stereochemistry ensures high enantiopurity, critical for the pharmacological efficacy of the final product. Its well-defined structure allows for precise control in downstream reactions, making it valuable for research and pharmaceutical manufacturing. The tert-butyl ester group also improves solubility in organic solvents, streamlining purification and handling. This intermediate is particularly useful for scalable, efficient fluvastatin production.
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester structure
500731-91-9 structure
Product Name:(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
CAS No:500731-91-9
MF:C31H38FNO4
MW:507.636132717133
CID:933189
PubChem ID:10164383
Update Time:2025-05-20

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester Chemical and Physical Properties

Names and Identifiers

    • (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
    • (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
    • (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dim
    • 500731-91-9
    • tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
    • SCHEMBL13625385
    • Inchi: 1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1
    • InChI Key: QGKLFNQKKUKAQS-KAAYJFPCSA-N
    • SMILES: FC1C=CC(=CC=1)C1C2C=CC=CC=2N(C(C)C)C=1/C=C/[C@@H]1C[C@H](CC(=O)OC(C)(C)C)OC(C)(C)O1

Computed Properties

  • Exact Mass: 507.27800
  • Monoisotopic Mass: 507.27848686g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 8
  • Complexity: 798
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 7.68350

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F601260-2mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
2mg
$ 104.00 2023-09-07
TRC
F601260-5mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
5mg
$ 127.00 2023-09-07
TRC
F601260-10mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
10mg
$ 236.00 2023-09-07
TRC
F601260-25mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
25mg
$569.00 2023-05-18
TRC
F601260-50mg
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
500731-91-9
50mg
$1005.00 2023-05-18

Additional information on (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

Latest Research Insights on (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9)

The compound (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9) has garnered significant attention in recent years due to its role as a key intermediate in the synthesis of fluvastatin, a widely used cholesterol-lowering drug. Fluvastatin belongs to the statin class of medications, which function as HMG-CoA reductase inhibitors, effectively reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia. The specific stereochemistry of this intermediate, (3R,5S), is crucial for the biological activity of the final drug product, making its synthesis and characterization a focal point of ongoing research.

Recent studies have explored innovative synthetic routes to produce (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester with higher yields and improved enantiomeric purity. One notable advancement involves the use of asymmetric catalysis to achieve the desired stereochemistry at the 3 and 5 positions. Researchers have reported success with chiral auxiliaries and organocatalysts, which minimize the formation of undesired stereoisomers. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have been investigated to enhance the sustainability of the production process.

Another area of research focuses on the characterization and stability of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester under various conditions. Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to ensure the compound's purity and structural integrity. Stability studies have revealed that the acetonide protecting group effectively shields the sensitive hydroxy groups during synthesis, but careful control of temperature and humidity is necessary to prevent degradation.

The pharmacological implications of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester extend beyond its role as a synthetic intermediate. Recent in vitro studies have investigated its potential as a precursor for novel statin derivatives with enhanced therapeutic profiles. For instance, modifications to the tert-butyl ester moiety have been explored to improve bioavailability and reduce side effects. These efforts align with the broader trend in drug development to optimize existing therapeutics through structural refinements.

In conclusion, (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester remains a compound of great interest in the pharmaceutical industry, with ongoing research aimed at refining its synthesis, ensuring its stability, and exploring its potential for derivative development. The advancements in asymmetric synthesis and green chemistry, coupled with rigorous analytical characterization, underscore the compound's importance in the production of effective and safe cholesterol-lowering medications. Future studies are expected to further elucidate its role in the development of next-generation statins.

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